Lipophilicity Shift: 4,5-Difluoro vs. Non-Fluorinated Indoline-2-carboxylic Acid
The 4,5-difluoro substitution pattern substantially increases lipophilicity relative to non-fluorinated indoline-2-carboxylic acid. The aromatic analog 4,5-difluoro-1H-indole-2-carboxylic acid (CAS 884494-61-5) has a computationally predicted logP of 2.14 , compared to experimentally reported logP values of 0.89–1.25 for non-fluorinated indoline-2-carboxylic acid [1]. The saturated 2,3-dihydro core of the target compound is expected to contribute an additional ~0.2–0.3 logP reduction versus the fully aromatic analog, yielding an estimated logP range of ~1.8–1.9 for 4,5-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid. This represents an approximate 0.9 log-unit increase (roughly 8-fold higher octanol-water partition) versus the non-fluorinated parent scaffold.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated logP ~1.8–1.9 (based on aromatic analog logP 2.14 minus ~0.2–0.3 for core saturation) |
| Comparator Or Baseline | Indoline-2-carboxylic acid: logP 0.89–1.25 (predicted/experimental) |
| Quantified Difference | ΔlogP ≈ +0.9 units (~8-fold increase in lipophilicity) |
| Conditions | Computational prediction (aromatic analog: ChemScene; non-fluorinated: ChemBase, Sielc); no experimentally determined logP available for the target compound |
Why This Matters
A 0.9 log-unit increase in lipophilicity meaningfully impacts membrane permeability and non-specific protein binding, directly influencing candidate prioritization in CNS and intracellular target programs where the indoline-2-carboxylic acid scaffold is deployed.
- [1] Sielc.com. Indoline-2-carboxylic acid – LogP: 1.6. CAS 78348-24-0. 2026. https://sielc.com; ChemBase. Indoline-2-carboxylic acid – logP: 0.886. CAS 16851-56-2. https://www.chembase.cn View Source
